
1-(2-bromoethyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)cyclopropane-1-carbonitrile, also known as BEC, is a cyclic organic compound with a unique chemical structure. It is a colorless, liquid compound with a boiling point of 97°C. BEC has been studied for its potential use as a solvent, catalyst, and for its ability to form a variety of organic compounds. BEC is also used in a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a solvent in the preparation of organic compounds.
科学研究应用
1-(2-bromoethyl)cyclopropane-1-carbonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. It has also been used as a reagent in organic synthesis, as a solvent in the preparation of organic compounds, and as a catalyst in organic reactions. 1-(2-bromoethyl)cyclopropane-1-carbonitrile has also been studied for its potential use in the field of biochemistry, as it has been shown to have a strong affinity for proteins and other biological molecules.
作用机制
The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile is not fully understood, but it is believed to be related to its ability to form a variety of organic compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is thought to act as a catalyst or a reagent in the formation of new compounds, as well as in the breaking of existing compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is also believed to be able to interact with proteins and other biological molecules, allowing it to act as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
The effects of 1-(2-bromoethyl)cyclopropane-1-carbonitrile on biochemical and physiological processes are not fully understood. However, it has been shown to be effective in the synthesis of a variety of organic compounds, as well as in the breaking of existing compounds. In addition, 1-(2-bromoethyl)cyclopropane-1-carbonitrile has been shown to have a strong affinity for proteins and other biological molecules, suggesting that it may be involved in the regulation of biochemical reactions.
实验室实验的优点和局限性
1-(2-bromoethyl)cyclopropane-1-carbonitrile has a number of advantages for use in the laboratory. It is a colorless, liquid compound with a boiling point of 97°C, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 1-(2-bromoethyl)cyclopropane-1-carbonitrile does have some limitations for use in the laboratory. It is flammable and must be handled with care, and it is also sensitive to oxidation, meaning that it must be used in an inert atmosphere.
未来方向
The potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile are still being explored. Possible future directions include further research into its potential use as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a solvent in the preparation of organic compounds. Additionally, further research into its potential use as a catalyst in biochemical reactions, as well as its potential use in the regulation of biochemical processes, could yield valuable insights into the potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile.
合成方法
1-(2-bromoethyl)cyclopropane-1-carbonitrile can be synthesized by reacting 2-bromoethanol with cyclopropanecarbonitrile in the presence of a base, such as sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of around 90°C. The product is then purified by distillation to remove any unreacted reactants or by-products.
属性
IUPAC Name |
1-(2-bromoethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUELXGLIRUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

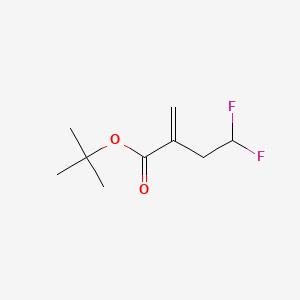
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
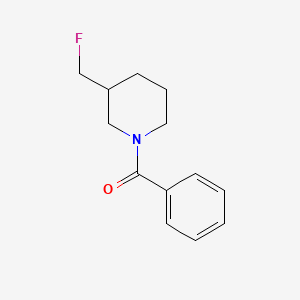

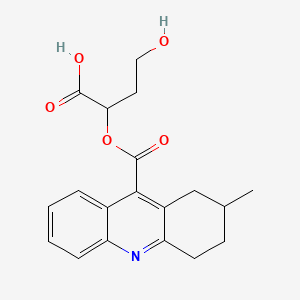
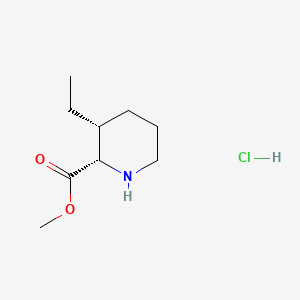
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

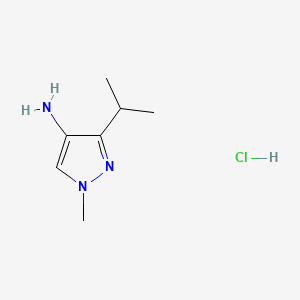
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
